molecular formula C11H21NO4 B1290363 2-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid CAS No. 194206-80-9

2-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid

Cat. No.: B1290363
CAS No.: 194206-80-9
M. Wt: 231.29 g/mol
InChI Key: HPDNHXHMUBENMG-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}acetic acid is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to its tert-butoxycarbonyl (Boc) group. The compound is known for its stability and ease of removal under acidic conditions, making it a valuable reagent in peptide synthesis and other chemical processes.

Mechanism of Action

Target of Action

The primary target of 2-{(Tert-butoxy)carbonylamino}acetic acid is amines . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound, also known as the tert-butyloxycarbonyl or BOC group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of BOC-protected amines .

Biochemical Pathways

The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects the amine group during the reaction, preventing it from reacting with other reagents. After the synthesis is complete, the BOC group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Pharmacokinetics

The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, suggests that it may have good bioavailability .

Result of Action

The primary result of the action of 2-{(Tert-butoxy)carbonylamino}acetic acid is the protection of amines during organic synthesis. This allows for the creation of complex organic compounds without unwanted side reactions .

Action Environment

The action of 2-{(Tert-butoxy)carbonylamino}acetic acid is influenced by several environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and a base . The removal of the BOC group, on the other hand, requires the presence of strong acids . Temperature is another important factor, as certain reactions require heating .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves the reaction of tert-butyl chloroformate with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    Reaction of tert-butyl chloroformate with 2-methylpropylamine:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}acetic acid undergoes various chemical reactions, including:

    Hydrolysis: Removal of the Boc protecting group under acidic conditions.

    Substitution: Reaction with nucleophiles to form substituted derivatives.

    Oxidation and Reduction: Though less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Hydrolysis: Yields the free amine and carbon dioxide.

    Substitution: Produces substituted amino acids or derivatives.

    Oxidation and Reduction: Forms oxidized or reduced products based on the reaction conditions.

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}acetic acid has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butoxycarbonyl)ethanolamine: Similar protecting group properties but with a different backbone structure.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound used in organic synthesis.

    (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenyl)propanoic acid: A more complex Boc-protected compound used in peptide synthesis.

Uniqueness

2-{(Tert-butoxy)carbonylamino}acetic acid is unique due to its specific structure, which provides stability and ease of removal of the Boc group. Its application in protecting amine groups during synthesis makes it a valuable reagent in organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(2)6-12(7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDNHXHMUBENMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629937
Record name N-(tert-Butoxycarbonyl)-N-(2-methylpropyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194206-80-9
Record name N-(tert-Butoxycarbonyl)-N-(2-methylpropyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](2-methylpropyl)amino}acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nα-(tert-Butyloxycarbonyl)-Nα-(2-methylpropyl) glycine methyl ester (960 mg, 3.91 mmol) was dissolved in THF/H2O (9:1, 25 ml). Lithium hydroxide monohydrate (492 mg, 11.7 mmol) was added. After 18 h at room temperature the reaction mixture was diluted with ethyl acetate (100 ml). This solution was washed with 1M HCl, water and brine, dried (Na2SO4) and evaporated in vacuo to give a colourless oil identified as the title compound (360 mg, 1.56 mmol, 40%).
Name
Nα-(tert-Butyloxycarbonyl)-Nα-(2-methylpropyl) glycine methyl ester
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Lithium hydroxide monohydrate
Quantity
492 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
40%

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